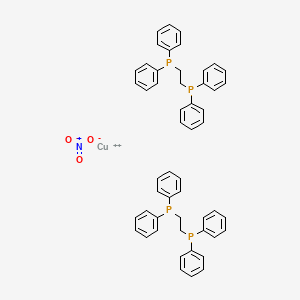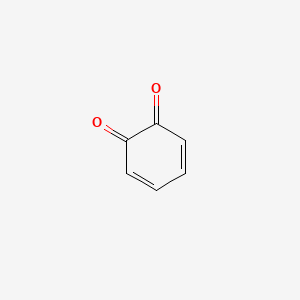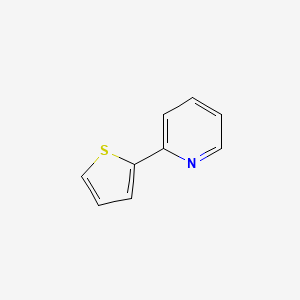
2-(2-Tienil)piridina
Descripción general
Descripción
2-(2-Thienyl)pyridine is an organic compound that consists of a pyridine ring substituted with a thienyl group at the second position. This compound is known for its unique chemical properties and is used in various scientific and industrial applications. It appears as a light orange to yellow crystalline powder and is soluble in common organic solvents such as methanol and ethanol .
Aplicaciones Científicas De Investigación
2-(2-Thienyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which are studied for their catalytic properties.
Biology: The compound is utilized in the development of fluorescent probes for detecting biological molecules such as nitric oxide.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-(2-Thienyl)pyridine can be synthesized through several methods. One common approach involves the reaction of 2-bromopyridine with 2-thiopheneboronic acid in the presence of a palladium catalyst. This Suzuki-Miyaura coupling reaction is typically carried out in a solvent such as tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: In industrial settings, the synthesis of 2-(2-Thienyl)pyridine often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing automated reactors and continuous flow systems to ensure consistent production .
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Thienyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated pyridine derivatives.
Mecanismo De Acción
The mechanism of action of 2-(2-Thienyl)pyridine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, in anti-inflammatory applications, it inhibits the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators[5][5].
Comparación Con Compuestos Similares
2-(3-Thienyl)pyridine: Similar structure but with the thienyl group at the third position.
2-(2-Pyridyl)thiophene: A thiophene ring substituted with a pyridine group at the second position.
2-(5-Bromo-2-Thienyl)pyridine: A brominated derivative of 2-(2-Thienyl)pyridine.
Uniqueness: 2-(2-Thienyl)pyridine is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly useful in applications requiring precise electronic characteristics, such as in OLEDs and as a ligand in metal complexes .
Propiedades
IUPAC Name |
2-thiophen-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS/c1-2-6-10-8(4-1)9-5-3-7-11-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPKTAFPRRIFQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186842 | |
| Record name | 2-(2-Thienyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730846 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3319-99-1 | |
| Record name | 2-(2-Thienyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3319-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Thienyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003319991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Thienyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-thienyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.021 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-thpyH?
A1: The molecular formula of 2-thpyH is C9H7NS, and its molecular weight is 161.22 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize 2-thpyH and its metal complexes?
A2: Common spectroscopic techniques include:
- Infrared (IR) spectroscopy: Provides information about the functional groups present in the molecule. []
- Nuclear Magnetic Resonance (NMR) spectroscopy: Offers detailed structural insights, particularly 1H NMR for proton environments. [, , , ]
- UV-Vis absorption and emission spectroscopy: Characterizes the electronic transitions and excited-state properties of the complexes. [, , , , , , , , , , ]
- Time-resolved luminescence spectroscopy: Investigates the excited-state dynamics, lifetimes, and emission mechanisms. [, , , ]
- X-ray crystallography: Provides detailed information on the solid-state structures of the complexes. [, , , , ]
Q3: How does the stability of 2-thpyH complexes vary with the metal center and ancillary ligands?
A4: The stability is strongly influenced by the metal center and the ancillary ligands. For example, platinum(II) complexes with 2-thpyH and amino acid ligands exhibit high binding affinity to human serum albumin. [] The choice of ancillary ligands can also influence the stability of cyclometalated platinum(IV) complexes, with organosilyl substituents on the 2-thpyH ligand leading to enhanced photostability under UV irradiation. []
Q4: Can 2-thpyH complexes function as catalysts?
A6: Yes, complexes of 2-thpyH have demonstrated catalytic activity. For instance, a rhodium complex with a N-heterocyclic carbene (NHC) ligand effectively catalyzes the selective C-H bond functionalization of 2-thpyH with alkenes and alkynes. []
Q5: What is the proposed mechanism for the rhodium-catalyzed C-H functionalization of 2-thpyH?
A5: Density functional theory (DFT) calculations suggest the following catalytic cycle:
- Finally, cyclometallation of the thiophene moiety allows migratory insertion of the substrate into the Rh-H bond, followed by reductive elimination of the functionalized product. []
Q6: How is computational chemistry used to understand the properties of 2-thpyH complexes?
A6: Computational methods like DFT and time-dependent DFT (TD-DFT) are widely employed to:
- Investigate the electronic structures and bonding in the ground and excited states. [, , , , , , ]
- Predict and interpret spectroscopic data, such as absorption and emission spectra. [, , ]
- Elucidate the nature of excited states involved in luminescence, differentiating between ligand-centered (3LC) and 3MLCT states. [, , , , ]
- Calculate the rates of intersystem crossing (kISC) to understand the efficiency of phosphorescence and dual emission. []
- Explore the influence of structural modifications on the electronic properties and photophysical behavior. [, , , ]
Q7: How do structural modifications of the 2-thpyH ligand affect the photophysical properties of its metal complexes?
A7: Substituents on the 2-thpyH ligand can significantly impact the emission color and intensity.
- Electron-donating groups generally red-shift the emission, while electron-withdrawing groups cause a blue-shift. [, ]
- Bulky substituents can enhance the quantum yield of phosphorescence by restricting molecular motions and reducing non-radiative decay pathways. []
- Introducing additional thienyl rings to the 2-thpyH framework can alter the metal character in the frontier orbitals, leading to a switch from predominantly phosphorescence to dual emission (fluorescence and phosphorescence). []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5S,6R)-7,9-dibromo-N-[(2S)-3-[2,6-dibromo-4-[(1S)-2-[[(5R,6S)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]-1-hydroxyethyl]phenoxy]-2-hydroxypropyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B1198742.png)
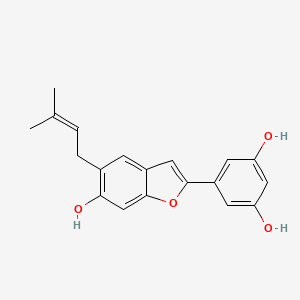
![7,8-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-4-phenyl-3H-1,5-benzodiazepin-2-one](/img/structure/B1198746.png)
![4-[[4-(1,3-Benzothiazol-2-yl)-1-piperazinyl]-[1-(2-methylbutan-2-yl)-5-tetrazolyl]methyl]-2-methoxyphenol](/img/structure/B1198751.png)
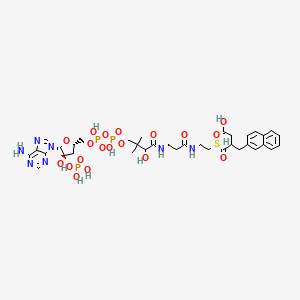
![3-(4-Butyl-3,5-dimethyl-1-pyrazolyl)-5-methyl-[1,2,4]triazino[5,6-b]indole](/img/structure/B1198753.png)
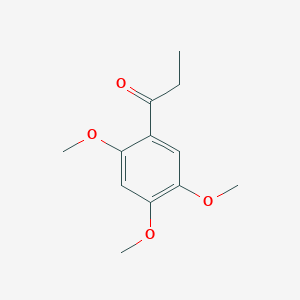
![N-[(3-nitroanilino)-sulfanylidenemethyl]benzamide](/img/structure/B1198755.png)
![N-(3-PYRIDINYL)-2,3-DIHYDROTHIENO[3,4-B][1,4]DIOXINE-5-CARBOXAMIDE](/img/structure/B1198756.png)
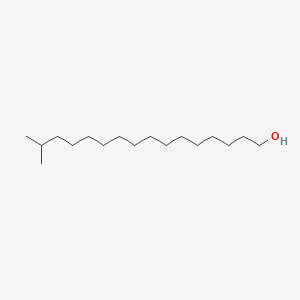
![Octahydropyrrolo[1,2-a]pyrazine](/img/structure/B1198759.png)
